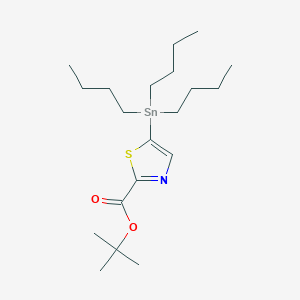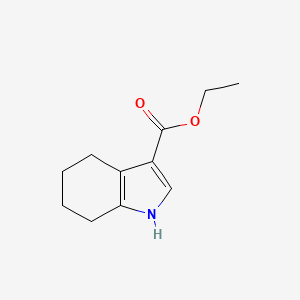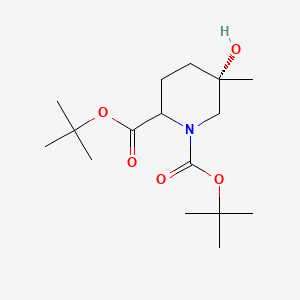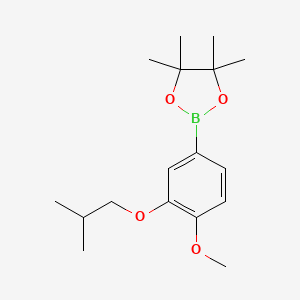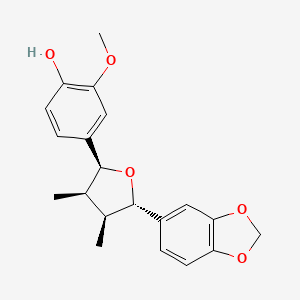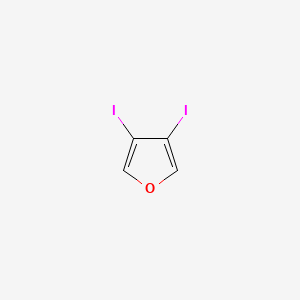
3,4-Diiodofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diiodofuran is a halogenated furan derivative characterized by the presence of two iodine atoms at the 3 and 4 positions of the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diiodofuran typically involves the electrophilic iodocyclization of 4-hydroxy-2-but-2-yn-1-ones. This method is efficient and general, utilizing methanol as a solvent to achieve chemoselective synthesis . The reaction proceeds through the formation of ketals in situ, which then undergo iodocyclization to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Diiodofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products Formed:
Substitution Reactions: Products include 3,4-disubstituted furans.
Oxidation Reactions: Products include furan-2,5-diones and other oxygenated furans.
Reduction Reactions: Products include 3,4-dihydrofuran derivatives.
Applications De Recherche Scientifique
3,4-Diiodofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of halogenated compounds’ biological activity and their potential as pharmaceuticals.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent due to its unique chemical properties.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 3,4-Diiodofuran exerts its effects is primarily through its electrophilic nature. The iodine atoms make the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions. This reactivity is exploited in synthetic chemistry to create complex molecules with desired properties.
Comparaison Avec Des Composés Similaires
3,4-Dibromofuran: Similar in structure but with bromine atoms instead of iodine.
3,4-Dichlorofuran: Contains chlorine atoms at the 3 and 4 positions.
3,4-Difluorofuran: Contains fluorine atoms at the 3 and 4 positions.
Uniqueness: 3,4-Diiodofuran is unique due to the larger atomic size and higher reactivity of iodine compared to other halogens
Propriétés
Numéro CAS |
7040-24-6 |
|---|---|
Formule moléculaire |
C4H2I2O |
Poids moléculaire |
319.87 g/mol |
Nom IUPAC |
3,4-diiodofuran |
InChI |
InChI=1S/C4H2I2O/c5-3-1-7-2-4(3)6/h1-2H |
Clé InChI |
TTXIZXNARJDUHA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CO1)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B13908436.png)




![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13908474.png)
